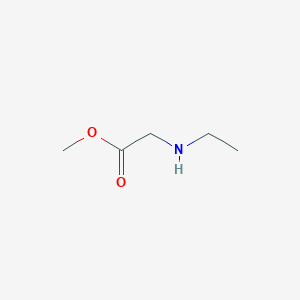

Methyl 2-(ethylamino)acetate

Overview

Description

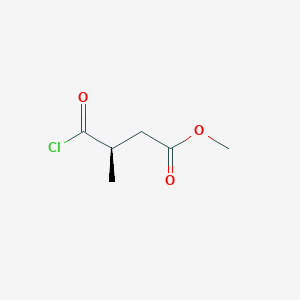

“Methyl 2-(ethylamino)acetate” is a chemical compound with the molecular formula C5H11NO2 . Its molecular weight is approximately 117.15 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact mass of the compound is 117.078979 g/mol .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

- Clopidogrel Sulfate Synthesis : Methyl 2-(ethylamino)acetate derivatives are used in the synthesis of Clopidogrel bisulfate, a pharmaceutical compound. Advantages of this synthesis include readily available starting materials, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).

Chemical and Biological Properties Studies

- Investigation of Isoquinolinequinones : Ethyl acetate extracts, involving derivatives of this compound, show significant cytotoxicity against certain cancer cells, such as non-small cell lung cancer, breast cancer, melanoma, and prostate cancer cells (Hawas et al., 2009).

- Corrosion Inhibition Studies : this compound derivatives are evaluated for their corrosion inhibition efficiency, providing insights into their electrochemical behavior and potential applications in corrosion prevention (Cruz et al., 2004).

Development of Novel Chemical Compounds

- Antihypertensive Agents : Derivatives of this compound are used to develop new chemical compounds with potential antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Analytical Method Development

- Chiral Liquid Chromatographic Methods : this compound derivatives are used in developing methods for determining the enantiomeric purity of pharmaceutical intermediates, important for quality control in drug manufacturing (Zacharis & Vastardi, 2015).

Exploration of Marine-Derived Compounds

- Marine Streptomycete Derivatives : The ethyl acetate extract from marine-derived Streptomyces sp., containing this compound derivatives, is researched for potential bioactive compounds with applications in cancer treatment (Hawas et al., 2009).

Environmental and Safety Assessments

- Fragrance Ingredient Safety Assessment : this compound derivatives are evaluated for various toxicity endpoints, including genotoxicity and skin sensitization, to ensure safety in their use as fragrance ingredients (Api et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, methyl acetate, indicates that it is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 2-(ethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-4-5(7)8-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHYTMDKFXJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503630 | |

| Record name | Methyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84532-85-4 | |

| Record name | Methyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3057643.png)

![5-Cyclopropyl-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3057645.png)

![Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3057647.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B3057648.png)

![Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-](/img/structure/B3057651.png)

![1,7,10-Trioxadispiro[2.2.4.2]dodecane](/img/structure/B3057653.png)

![8-Azabicyclo[3.2.1]octan-3-one, 8-(2-phenylethyl)-](/img/structure/B3057660.png)

-lambda~5~-phosphanone](/img/structure/B3057665.png)